![molecular formula C7H15ClN2O2 B11901269 1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
1-[(Aminooxy)acetyl]-piperidine monohydrochloride
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Overview
Description
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is often used in research and development settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride typically involves the reaction of piperidine with aminooxyacetic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the monohydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(Aminooxy)acetyl]-piperidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Enzyme Inhibition
1-[(Aminooxy)acetyl]-piperidine monohydrochloride has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be particularly relevant in treating conditions such as diabetes and obesity. The compound's structural features allow it to effectively interact with biological targets, although detailed studies on its mechanism of action are still ongoing.
Therapeutic Potential
Research indicates that this compound may have applications in treating various diseases by modulating enzyme activity. For example, it has shown promise in enhancing the expression of molecular chaperones, which play a critical role in cellular protection against stress and disease .
Applications in Medicinal Chemistry
This compound is being explored for various therapeutic applications:
- Antidiabetic Agents : Its enzyme inhibition properties may help regulate glucose metabolism.
- Neuroprotective Agents : Potential use in protecting neuronal cells from damage.
- Anticancer Research : Investigated for its ability to enhance molecular chaperone activity, which could be beneficial in cancer therapies.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that the compound effectively inhibited enzymes involved in glucose metabolism, suggesting its potential as an antidiabetic agent.
- Molecular Chaperone Enhancement :
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted how this compound differs from similar compounds like N-(Aminooxy)acetamide regarding biological activity and specificity due to its unique aminooxy functionality.
Mechanism of Action
The mechanism of action of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Aminooxy)acetyl]-morpholine monohydrochloride
- 1-[(Aminooxy)acetyl]-pyrrolidine monohydrochloride
- 1-[(Aminooxy)acetyl]-azepane monohydrochloride
Uniqueness
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an aminooxyacetyl group, resulting in the molecular formula CHClNO and a molecular weight of approximately 194.64 g/mol. The hydrochloride salt form enhances its solubility, facilitating its use in biological studies.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which may have implications for treating conditions such as diabetes and obesity. The compound's structural features allow it to interact effectively with various biological targets.
Research indicates that the compound may enhance the activity of molecular chaperones under physiological stress conditions. This property could be leveraged to improve cellular responses in stress-related disorders . However, detailed studies on its precise mechanisms are still ongoing.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring and subsequent modification to introduce the aminooxyacetyl group. The methods used can vary based on desired yield and purity levels.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Amino-4-piperidinylacetone | Piperidine ring with an amine group | Lacks aminooxy functionality |
N-(Aminooxy)acetamide | Acetamide group instead of piperidine | No cyclic structure |
4-(Aminooxy)butyric acid | Aliphatic chain instead of piperidine | Different chain length |
The presence of the aminooxy group in this compound enhances its specificity and potential efficacy in targeted applications compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Enzyme Inhibition Studies : Investigations have shown that this compound can inhibit specific enzymes linked to metabolic disorders. These findings suggest potential therapeutic applications in managing diabetes and obesity.
- Molecular Chaperone Activity : A study indicated that treatment with this compound could enhance the expression of molecular chaperones in cells exposed to stress, potentially aiding in cell survival and function during pathological conditions .
Properties
Molecular Formula |
C7H15ClN2O2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-aminooxy-1-piperidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H |
InChI Key |
HSVQZYDRIRUUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CON.Cl |
Origin of Product |
United States |
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